N-(pentafluorophenyl)-3-phenylpropanamide
Description
N-(pentafluorophenyl)-3-phenylpropanamide is an organic compound characterized by the presence of a pentafluorophenyl group attached to a 3-phenylpropanamide backbone. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the pentafluorophenyl group. These properties make it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO/c16-10-11(17)13(19)15(14(20)12(10)18)21-9(22)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGHBLQDZXPFBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentafluorophenyl)-3-phenylpropanamide typically involves the reaction of pentafluorophenylamine with 3-phenylpropanoic acid or its derivatives. One common method is the use of an acid chloride derivative of 3-phenylpropanoic acid, which reacts with pentafluorophenylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(pentafluorophenyl)-3-phenylpropanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms. Common reagents for these reactions include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of fluorine atoms with other functional groups, leading to a variety of substituted derivatives.
Scientific Research Applications
N-(pentafluorophenyl)-3-phenylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the discovery of new drugs or therapeutic agents.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(pentafluorophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The electron-withdrawing effects of the pentafluorophenyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
N-(pentafluorophenyl)-3-phenylpropanamide can be compared with other similar compounds, such as:
N-(trifluoromethylphenyl)-3-phenylpropanamide: Similar structure but with a trifluoromethyl group instead of a pentafluorophenyl group, leading to different electronic and steric properties.
N-(pentafluorophenyl)-2-phenylacetamide: Similar structure but with a different carbon chain length, affecting its reactivity and applications.
N-(pentafluorophenyl)-3-phenylbutanamide: Similar structure but with an additional carbon in the chain, influencing its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of the pentafluorophenyl group and the 3-phenylpropanamide backbone, which imparts distinct electronic and steric characteristics that are valuable in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
